![molecular formula C7H6N2O2 B12328157 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. The compound’s structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- typically involves multi-step processes that include cyclization reactions. One common synthetic route involves the reaction of pyrrole derivatives with suitable electrophiles under controlled conditions. For instance, the cyclization of 2-aminopyridine with maleic anhydride can yield the desired compound. Industrial production methods often employ similar strategies but are optimized for higher yields and scalability. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine or pyrrole rings.
Cycloaddition: The compound can undergo cycloaddition reactions with dienophiles, leading to the formation of more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.
科学研究应用
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its unique structure, the compound is investigated for its potential as a drug candidate, particularly in the development of novel therapeutics targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a different ring fusion pattern, which can lead to variations in its chemical reactivity and biological activity.
1H-Pyrrolo[3,4-c]pyridine: Another isomer with a distinct ring structure, which may exhibit different properties and applications.
Indole derivatives: These compounds share a similar fused ring system but with a benzene ring instead of a pyridine ring, leading to different chemical and biological characteristics.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- lies in its specific ring fusion and the resulting electronic and steric properties, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
3,3a-dihydro-1H-pyrrolo[3,2-c]pyridine-2,6-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-5-4(3-8-6)1-7(11)9-5/h2-4H,1H2,(H,9,11) |
InChI 键 |
WUCKSSZOFFUDLQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=NC(=O)C=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


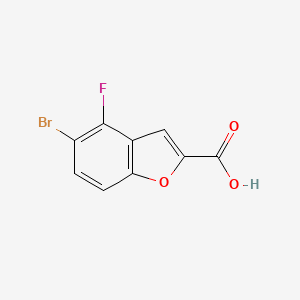
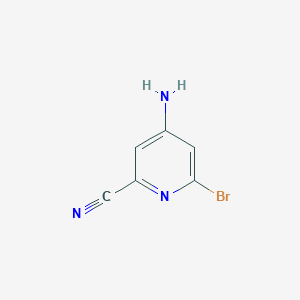
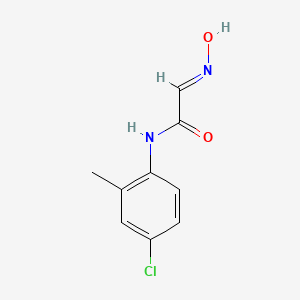
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
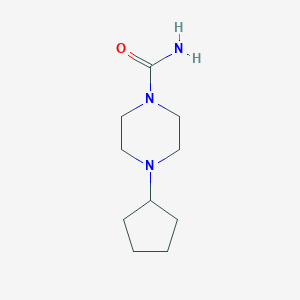
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
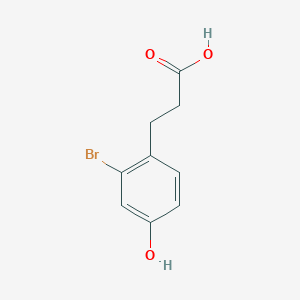
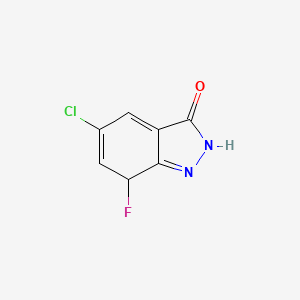
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
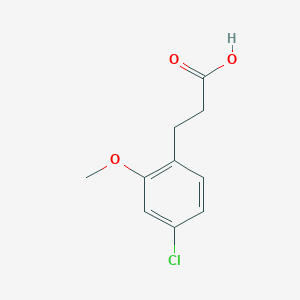
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
